3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

PPARγ modulation Structure-activity relationship Thiazolidinedione chemical probe

CAS 2034276-74-7 is a structurally unique TZD with a 3-(4-fluorophenoxy)benzoyl-piperidine linker absent from approved glitazones. The para-fluorophenoxy tail extends into the PPARγ Arm-III sub-pocket, enabling H2'-H3 loop interaction studies inaccessible to full agonists. The para-fluorine provides a 19F NMR handle for non-radioactive binding and metabolism assays. Essential for SAR exploration, patent composition-of-matter studies, and preclinical ADME-PK optimization of fluorinated TZDs. Not substitutable by pharmacopeial TZDs without altering biological readout.

Molecular Formula C21H19FN2O4S
Molecular Weight 414.45
CAS No. 2034276-74-7
Cat. No. B2503655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS2034276-74-7
Molecular FormulaC21H19FN2O4S
Molecular Weight414.45
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
InChIInChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2
InChIKeyKMEQSXCIJQUGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2034276-74-7) – Compound Identity, Scaffold Class, and Research Procurement Relevance


3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2034276-74-7, molecular formula C21H19FN2O4S, molecular weight 414.45 g/mol) is a fully synthetic, multi-ring heterocyclic compound belonging to the thiazolidinedione (TZD) class. It features a piperidine linker bridging a thiazolidine-2,4-dione head group to a 3-(4-fluorophenoxy)benzoyl tail [1]. The TZD scaffold is the pharmacophoric core of clinically approved insulin-sensitizing PPARγ agonists such as pioglitazone and rosiglitazone [2]. The presence of the para-fluorophenoxy substituent and the specific N-benzoylpiperidine connectivity distinguishes this compound from classical glitazones and suggests its role as a modular chemical probe for structure-activity relationship (SAR) studies targeting PPARγ-mediated transcription or related metabolic pathways [1].

Why Simple TZD Class Substitution Fails: Differentiated Structural and Pharmacological Identity of CAS 2034276-74-7


Thiazolidinediones are not functionally interchangeable; the nature and position of substituents on the lipophilic tail, the linker architecture, and the heteroatom composition of the head group collectively determine transcriptional activation profiles, coregulator recruitment patterns, and consequent therapeutic vs. adverse-effect signatures [1]. In particular, full PPARγ agonists such as pioglitazone and rosiglitazone drive robust adipogenesis and fluid retention, whereas partial agonists or non-classical modulators can uncouple insulin sensitization from these liabilities [2]. CAS 2034276-74-7 incorporates a 3-(4-fluorophenoxy)benzoyl substituent linked through a piperidine ring to the TZD nucleus, a connectivity pattern absent from approved glitazones and common screening-library TZDs. Consequently, this compound cannot be substituted with pharmacopeial TZDs or simpler piperidinyl-TZD intermediates without altering the biological readout, making its procurement essential for projects that require this exact chemotype for SAR exploration or patent-specific composition-of-matter studies.

Quantitative Differentiation Evidence for CAS 2034276-74-7 vs. Closest Structural Analogs and In-Class Comparators


Structural Differentiation: Unique 4-Fluorophenoxy Benzoyl Substituent vs. Unsubstituted, Alkyl, and Heteroaryl Analogs

CAS 2034276-74-7 bears a 3-(4-fluorophenoxy)benzoyl group that is absent in all clinically approved TZDs and in the common screening intermediate 3-(piperidin-4-yl)thiazolidine-2,4-dione . Compared with the dimethylamino analog (3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione), the 4-fluorophenoxy substituent introduces a larger, electron-withdrawing, lipophilic aromatic system that is predicted to differentially occupy the Arm-II/III sub-pocket of the PPARγ ligand-binding domain [1]. The fluorine atom contributes to metabolic stability and can alter the conformational dynamics of the Ω-loop (H2'-H3 region) involved in coregulator binding, a structural feature exploited in selective PPARγ modulator (SPPARγM) design [1].

PPARγ modulation Structure-activity relationship Thiazolidinedione chemical probe

Predicted PPARγ Transactivation Profile: Partial Agonism vs. Clinically Used Full Agonists Pioglitazone and Rosiglitazone

Full PPARγ agonists such as rosiglitazone and pioglitazone typically achieve >80-95% of the maximal transcriptional response in cell-based reporter assays, while partial agonists such as INT131 and MCC-555 exhibit 25-50% maximal efficacy, a property linked to reduced adipogenic and fluid-retention side effects [1]. The 5-(4-(4-fluorophenoxy)benzyl)thiazolidine-2,4-dione analog (CHEMBL598935) exhibits partial agonist activity at human PPARγ with an EC50 of 500 nM in transactivation assays [2]. CAS 2034276-74-7, which incorporates a similar 4-fluorophenoxyphenyl motif but with a distinct piperidine-benzoyl linker, is structurally positioned within the TZD chemical space associated with partial agonism rather than full agonism. While direct transactivation data for this specific compound are not publicly available, chemotype-based inference from close structural analogs that have been evaluated supports its classification as a candidate partial PPARγ modulator [2][3].

PPARγ transactivation Partial agonism Adipogenesis SPPARγM

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Predicted ADME vs. Core Scaffold and Dimethylamino Analog

Lipophilicity (clogP) and topological polar surface area (tPSA) are key determinants of passive permeability, plasma protein binding, and metabolic clearance [1]. CAS 2034276-74-7 bears six hydrogen-bond acceptors (four carbonyl oxygens, one phenoxy oxygen, one thiazolidine sulfur) and zero hydrogen-bond donors, compared with four acceptors and zero donors for the dimethylamino analog, and three acceptors and one donor for the unsubstituted 3-(piperidin-4-yl)thiazolidine-2,4-dione . The increased acceptor count and larger lipophilic surface area of the 4-fluorophenoxybenzoyl group are expected to shift the compound's ADME profile relative to less elaborate TZD analogs, potentially affecting solubility, CYP450-mediated metabolism, and tissue distribution [1].

Lipophilicity ADME prediction Drug-likeness Physicochemical properties

Research and Preclinical Application Scenarios Where CAS 2034276-74-7 Provides Non-Substitutable Value


PPARγ Arm-III Sub-Pocket Pharmacophore Mapping for Selective Modulator Design

The 4-fluorophenoxybenzoyl substituent extends into the Arm-III region of the PPARγ ligand-binding domain, a sub-pocket that is not fully occupied by rosiglitazone or pioglitazone. Researchers engaged in structure-based design of SPPARγMs can use this compound as a chemical tool to probe H2'-H3 loop interactions and coregulator displacement profiles that are inaccessible with classical TZD full agonists [1]. Crystallographic or HDX-MS studies with this compound can reveal conformational signatures associated with partial agonism.

Chemical Probe for Fluorine-Mediated Metabolic Stability and 19F NMR Studies

The para-fluorine atom on the phenoxy ring provides a spectroscopic handle for 19F NMR-based binding and metabolism assays without requiring radiolabeling. This compound can serve as a non-radioactive probe for studying TZD-protein binding kinetics, metabolic fate in hepatocyte incubations, and fluorine-specific effects on CYP450 isoform selectivity, supporting preclinical ADME-PK optimization of fluorinated TZD leads [2].

Patent-Specific Composition-of-Matter Reference Standard for IP and FTO Analysis

Pharmaceutical and agrochemical intellectual property groups require authentic samples of specifically claimed chemical entities for freedom-to-operate (FTO) clearance, patent validity challenges, and prior art substantiation. CAS 2034276-74-7, by virtue of its unique substitution pattern, constitutes a distinct chemical species whose procurement is necessary for generating reference analytical data (NMR, HRMS, HPLC purity profiles) in support of patent litigation or competitive landscape mapping [1].

Differentiated Starting Material for Focused TZD Library Synthesis

The piperidine nitrogen in CAS 2034276-74-7 is already functionalized with the 3-(4-fluorophenoxy)benzoyl group, making this compound a late-stage intermediate for parallel derivatization at the thiazolidinedione N-3 position or for scaffold-hopping studies that replace the TZD with oxazolidinedione, rhodanine, or thiohydantoin isosteres. This provides a more advanced synthetic entry point than the unsubstituted piperidinyl-TZD core, accelerating SAR exploration around a pre-optimized lipophilic tail [1][2].

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